OsimertinibN'-Oxide
Overview
Description
Mechanism of Action
- Osimertinib metabolite M1 is a derivative of Osimertinib (Tagrisso), which is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals .
- The primary targets of Osimertinib metabolite M1 are mutant forms of EGFR, specifically T790M, L858R, and exon 19 deletion variants. These mutations are commonly found in non-small cell lung cancer (NSCLC) tumors following treatment with first-line EGFR-TKIs .
- Importantly, Osimertinib metabolite M1 selectively targets the mutant EGFR variants while sparing wild-type EGFR, reducing nonspecific binding and limiting toxicity .
- Osimertinib metabolite M1 is designed to achieve nanomolar cellular potency. It covalently binds to EGFR receptors, allowing sustained inhibition of mutant EGFR forms .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Unii-9DD4nxs7RD plays a significant role in biochemical reactions, particularly as a metabolite of osimertinib. It interacts with several enzymes and proteins involved in cellular signaling pathways. One of the primary interactions is with the epidermal growth factor receptor (EGFR), where Unii-9DD4nxs7RD binds to the receptor and inhibits its activity . This inhibition prevents the downstream signaling that leads to cell proliferation and survival. Additionally, Unii-9DD4nxs7RD interacts with other proteins involved in the regulation of apoptosis and cell cycle progression, further influencing cellular functions .
Cellular Effects
The effects of Unii-9DD4nxs7RD on various types of cells and cellular processes are profound. In cancer cells, Unii-9DD4nxs7RD inhibits the activity of the epidermal growth factor receptor, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth . Furthermore, Unii-9DD4nxs7RD influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of Unii-9DD4nxs7RD involves its binding interactions with biomolecules and its effects on enzyme activity. Unii-9DD4nxs7RD binds to the epidermal growth factor receptor, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival. Additionally, Unii-9DD4nxs7RD can modulate the activity of other enzymes involved in cellular metabolism and gene expression . These interactions result in changes in cellular functions and contribute to the compound’s therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-9DD4nxs7RD can change over time. The stability of Unii-9DD4nxs7RD is an important factor in its effectiveness, as degradation can reduce its potency . Studies have shown that Unii-9DD4nxs7RD remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects of Unii-9DD4nxs7RD on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Unii-9DD4nxs7RD vary with different dosages in animal models. At lower doses, Unii-9DD4nxs7RD effectively inhibits the activity of the epidermal growth factor receptor and reduces tumor growth . At higher doses, toxic effects can be observed, including damage to normal tissues and organs . Threshold effects have been identified, where a certain dosage is required to achieve therapeutic benefits without causing significant adverse effects . These findings highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity .
Metabolic Pathways
Unii-9DD4nxs7RD is involved in several metabolic pathways, primarily as a metabolite of osimertinib. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of Unii-9DD4nxs7RD include oxidation, reduction, and conjugation reactions, which facilitate its elimination from the body . These pathways also influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of Unii-9DD4nxs7RD within cells and tissues are mediated by various transporters and binding proteins. Unii-9DD4nxs7RD can be transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cells, Unii-9DD4nxs7RD can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and effectiveness .
Subcellular Localization
The subcellular localization of Unii-9DD4nxs7RD is essential for its activity and function. Unii-9DD4nxs7RD is primarily localized in the cytoplasm, where it interacts with the epidermal growth factor receptor and other signaling proteins . Additionally, Unii-9DD4nxs7RD can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular functions and exert its therapeutic effects .
Preparation Methods
The synthesis of 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of osimertinib metabolism.
Biology: The compound is studied for its biological activity and interactions with various biomolecules.
Medicine: As a metabolite of osimertinib, it is relevant in pharmacokinetic and pharmacodynamic studies.
Industry: The compound may be used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar compounds to 2-propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- include other metabolites of osimertinib and related tyrosine kinase inhibitors. These compounds share structural similarities but may differ in their specific biological activities and pharmacokinetic properties. Some similar compounds include:
Properties
IUPAC Name |
2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-7-27(36)30-22-16-23(26(38-6)17-25(22)33(2)14-15-35(4,5)37)32-28-29-13-12-21(31-28)20-18-34(3)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBAQJFXRBFPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CC[N+](C)(C)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1975982-94-5 | |
Record name | 2-Propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1975982945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPENAMIDE, N-(2-((2-(DIMETHYLOXIDOAMINO)ETHYL)METHYLAMINO)-4-METHOXY-5-((4-(1-METHYL-1H-INDOL-3-YL)-2-PYRIMIDINYL)AMINO)PHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DD4NXS7RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.